molecular formula C8H9Cl2NO B1149449 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl CAS No. 133562-28-4

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Cat. No.: B1149449
CAS No.: 133562-28-4
M. Wt: 206.071
InChI Key:
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Description

2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride is an organic compound with the molecular formula C8H10Cl3NO. It is a white solid that is used as a building block in various chemical syntheses . The compound is known for its applications in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form 2,3-dichloro-β-nitrostyrene. This intermediate is then reduced to 2,3-dichloro-β-phenylethylamine, which is subsequently reacted with ethylene oxide to yield 2-Amino-1-(2,3-dichlorophenyl)ethanol. The final step involves the conversion of this compound to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3,4-dichlorophenyl)ethanol hydrochloride
  • 2-Amino-1-(4,5-dichlorophenyl)ethanol hydrochloride
  • 2-Amino-1-(2,4-dichlorophenyl)ethanol hydrochloride

Uniqueness

2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

2-amino-1-(2,3-dichlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;/h1-3,7,12H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHHFMDGVQRKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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